2-Ethyl-7-fluoro-3-methyl-4-nitro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-7-fluoro-3-methyl-4-nitro-1H-indole is a synthetic indole derivative. Indole derivatives are significant in the field of organic chemistry due to their diverse biological activities and applications in medicinal chemistry. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a valuable target for synthetic chemists .
Vorbereitungsmethoden
The synthesis of 2-Ethyl-7-fluoro-3-methyl-4-nitro-1H-indole typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of a substituted indole, followed by fluorination and alkylation reactions. The reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired product .
Analyse Chemischer Reaktionen
2-Ethyl-7-fluoro-3-methyl-4-nitro-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-7-fluoro-3-methyl-4-nitro-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: This compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Wirkmechanismus
The mechanism of action of 2-Ethyl-7-fluoro-3-methyl-4-nitro-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The indole nucleus can bind to various receptors and enzymes, modulating their activity and leading to biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Ethyl-7-fluoro-3-methyl-4-nitro-1H-indole can be compared with other indole derivatives such as:
2-Methyl-3-nitro-1H-indole: Similar in structure but lacks the ethyl and fluoro substituents.
7-Fluoro-1H-indole: Lacks the nitro and methyl groups.
3-Methyl-4-nitro-1H-indole: Lacks the ethyl and fluoro substituents. The presence of the ethyl, fluoro, and nitro groups in this compound makes it unique and can influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H11FN2O2 |
---|---|
Molekulargewicht |
222.22 g/mol |
IUPAC-Name |
2-ethyl-7-fluoro-3-methyl-4-nitro-1H-indole |
InChI |
InChI=1S/C11H11FN2O2/c1-3-8-6(2)10-9(14(15)16)5-4-7(12)11(10)13-8/h4-5,13H,3H2,1-2H3 |
InChI-Schlüssel |
LCIMJRWSXWJLPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C2=C(C=CC(=C2N1)F)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.